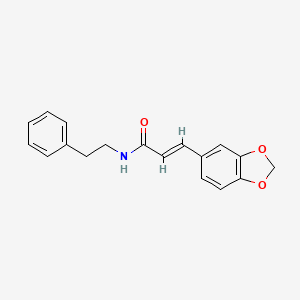

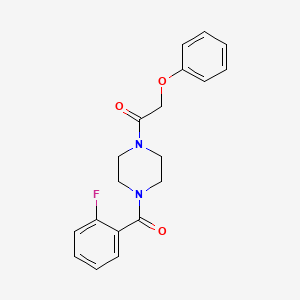

![molecular formula C19H22O5 B5521230 isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)

isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of chemicals characterized by their chromene backbone, which is a common feature in various organic compounds with significant biological and chemical properties. While the specific compound "isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate" has not been extensively studied, related compounds provide insights into its potential characteristics and behaviors.

Synthesis Analysis

The synthesis of related chromene derivatives typically involves cyclization reactions and the use of specific reagents to introduce the isopropyl and acetate groups. For example, the cyclization of α,α'-bis(substituted-benzylidene)cyclohexanones with 4-hydroxycoumarin under reflux conditions in acetic acid has been reported to yield chromeno[4,3-b]chromen-6-ones derivatives, which share a structural resemblance with the target compound (Mahdavinia & Peikarporsan, 2013).

Molecular Structure Analysis

Single crystal X-ray analysis has played a crucial role in determining the molecular structure of chromene derivatives, providing insights into their crystallographic characteristics, such as space groups, atom positions, and intermolecular interactions. These analyses reveal the complex networks of hydrogen bonding and other non-covalent interactions stabilizing the crystal structure of chromene compounds (Srinivasan et al., 2012).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including nucleophilic substitutions and Michael addition reactions, which can be utilized to introduce functional groups or modify the compound's structure. These reactions are critical for the synthesis of novel compounds with potential biological activities or for further structural modifications (Shaterian & Oveisi, 2011).

Scientific Research Applications

Protective Effects and Synthetic Applications

Cardioprotective Potential : A study explored the protective effects of (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide against cardiac remodeling and myocardial infarction in rats. This compound exhibited potent angiotensin-converting enzyme inhibition and significant improvement in cardiac function markers, suggesting its potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Khdhiri Emna et al., 2020).

Synthetic Reagents for Organic Synthesis : Isopropyl, ethyl, and methyl 2-(2-benzothiazolylsulfinyl)acetates have been identified as useful reagents for the sulfinyl-Knoevenagel reaction. These reactions yield 4-hydroxyalk-2-enoates, key structures in biologically active natural products and valuable building blocks for chiral compound synthesis (Zhenjun Du et al., 2012).

Chemoprotective Activity : The compound isopropyl-2-(1,3-dithietane-2-ylidene)-2[N-(4-methyl-2-thiazol+ ++-2-yl) carbamoyl]acetate (YH439) was investigated for its chemoprotective activity against the carcinogen benzo[a]pyrene. It demonstrated dose-dependent protection against DNA binding and mutagenesis, suggesting its potential as a chemopreventive agent (Y. Surh et al., 1996).

Crystal Structure Analysis and Antimicrobial Activity

Crystal Structure Analysis : The crystal structure of isomeric 2-(2,4,4-trimethyl-3,4-dihydro-2H-benzo[h]chromen-2-yl)-1-naphthyl acetate and its analogs have been characterized, providing insights into their molecular arrangements and interactions. This analysis is crucial for understanding the properties and reactivity of these compounds (B. R. Srinivasan et al., 2012).

Antimicrobial Potential : Novel N’-[(1)-ethylidene]-2-(6-methyl-2-oxo-2H-chromen-4-yl) acetohydrazide derivatives were synthesized and evaluated for their antimicrobial activity. Some of these compounds showed potential inhibition against various bacterial strains, indicating their relevance in developing new antimicrobial agents (A. Mishra et al., 2014).

Safety and Hazards

properties

IUPAC Name |

propan-2-yl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5/c1-11(2)23-17(20)10-22-16-9-8-14-13-6-4-5-7-15(13)19(21)24-18(14)12(16)3/h8-9,11H,4-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSKYYMNZSSOIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)

![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)

![N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B5521162.png)

![2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5521167.png)

![7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine](/img/structure/B5521184.png)

![4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5521186.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5521187.png)

![2-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5521212.png)

![N-(3,5-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5521237.png)